molecular formula C19H25N3O2 B7596208 N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide

Cat. No. B7596208
M. Wt: 327.4 g/mol
InChI Key: VOJMGKDUIACNQS-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have neuroprotective and anti-inflammatory effects.

Mechanism of Action

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide acts as a selective agonist for the α7 nAChR subtype, which is involved in various neurological processes, including learning and memory, attention, and sensory processing. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. These effects may help to improve cognitive function and slow the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR subtype and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, including:
1. Further studies on its neuroprotective and anti-inflammatory effects in various neurological disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
5. Investigation of the potential use of this compound in other disease states, such as inflammatory bowel disease and chronic pain.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for the α7 nAChR subtype, which has been shown to have neuroprotective and anti-inflammatory effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including further studies on its neuroprotective and anti-inflammatory effects, development of more potent and selective α7 nAChR agonists, and investigation of its potential use in other disease states.

Synthesis Methods

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-(dimethylamino)ethylamine to form a key intermediate. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form this compound.

Scientific Research Applications

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory effects, which may help to slow the progression of these diseases.

properties

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-22(2)14-15-24-18-11-9-17(10-12-18)21-19(23)8-5-7-16-6-3-4-13-20-16/h3-4,6,9-13H,5,7-8,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMGKDUIACNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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